molecular formula C39H44B2O4 B13962001 2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13962001
M. Wt: 598.4 g/mol
InChI Key: IZEIFQCGSAHNLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves organic synthesis methods. A common synthetic route includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of various organic electronic materials .

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a semiconducting material. In OLEDs, for example, the compound emits high-efficiency and stable blue light when an electric current is applied. This is due to the electronic transitions within the fluorene core, which facilitate the emission of light .

Properties

Molecular Formula

C39H44B2O4

Molecular Weight

598.4 g/mol

IUPAC Name

2-[9,9-bis(4-methylphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C39H44B2O4/c1-25-11-15-27(16-12-25)39(28-17-13-26(2)14-18-28)33-23-29(40-42-35(3,4)36(5,6)43-40)19-21-31(33)32-22-20-30(24-34(32)39)41-44-37(7,8)38(9,10)45-41/h11-24H,1-10H3

InChI Key

IZEIFQCGSAHNLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C=C(C=C4)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

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